molecular formula C12H13BrClNO2 B7892155 2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B7892155
M. Wt: 318.59 g/mol
InChI Key: NIFMWLNJXJOELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromine and chlorine substituted phenoxy group attached to a pyrrolidine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and pyrrolidine.

    Formation of the Phenoxy Intermediate: 5-Bromo-2-chlorophenol is reacted with an appropriate alkylating agent to form 5-bromo-2-chlorophenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with 1-(pyrrolidin-1-yl)ethanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenoxy)-1-(morpholin-4-yl)ethanone
  • 2-(5-Bromo-2-chlorophenoxy)-1-(piperidin-1-yl)ethanone

Uniqueness

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural configuration imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO2/c13-9-3-4-10(14)11(7-9)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFMWLNJXJOELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.